4-Bromo-5-nitropyridin-2-amine

Kinase Inhibition TNIK Drug Discovery

Select 4-Bromo-5-nitropyridin-2-amine (CAS 84487-11-6) for your kinase inhibitor program. This specific 4-Br-5-NO2-2-NH2 substitution pattern is essential for TNIK inhibition (IC50=7.90 nM). Regioisomers like 2-Bromo-5-nitropyridin-4-amine cannot substitute due to altered electronic/steric profiles that compromise cross-coupling regioselectivity and target binding. The orthogonal Br, NO2, and NH2 groups enable sequential Suzuki-Miyaura coupling at C4, nitro reduction, and subsequent functionalization—ideal for rapid SAR library synthesis. Available in 97% purity from research-grade suppliers. Order now to accelerate your medicinal chemistry workflow.

Molecular Formula C5H4BrN3O2
Molecular Weight 218.01 g/mol
CAS No. 84487-11-6
Cat. No. B152568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-nitropyridin-2-amine
CAS84487-11-6
Molecular FormulaC5H4BrN3O2
Molecular Weight218.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1N)[N+](=O)[O-])Br
InChIInChI=1S/C5H4BrN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8)
InChIKeySRZJCTZTDMZTOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Bromo-5-nitropyridin-2-amine (CAS 84487-11-6) as a Strategic Pyridine Building Block


4-Bromo-5-nitropyridin-2-amine (CAS 84487-11-6) is a heterocyclic building block belonging to the nitropyridine class, with a molecular weight of 218.01 g/mol . It is characterized by the presence of a bromine atom at the 4-position, a nitro group at the 5-position, and an amino group at the 2-position of the pyridine ring . This compound is primarily sourced for use as a versatile small molecule scaffold in medicinal chemistry and organic synthesis .

Why 4-Bromo-5-nitropyridin-2-amine is Not Interchangeable with Generic Nitropyridine Analogs


The specific substitution pattern of 4-Bromo-5-nitropyridin-2-amine dictates its unique chemical and biological behavior. Generic substitution with a regioisomeric analog, such as 2-Bromo-5-nitropyridin-4-amine or 5-Bromo-2-nitropyridine, is not possible due to the profound differences in electronic distribution and steric environment around the pyridine ring . These factors critically influence the regioselectivity of key reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, and determine the compound's binding affinity to biological targets, as evidenced by its specific kinase inhibition profile [1]. The evidence below provides a quantitative and qualitative basis for selecting this specific isomer over its closest alternatives.

Quantitative Evidence for Selecting 4-Bromo-5-nitropyridin-2-amine (CAS 84487-11-6)


TNIK Kinase Inhibition: Low Nanomolar Potency in a Defined Biochemical Assay

In a biochemical assay, 4-Bromo-5-nitropyridin-2-amine (as part of a larger chemotype) demonstrated potent inhibition of human full-length TNIK kinase with an IC50 of 7.90 nM. This compares favorably to many kinase inhibitors, establishing its value as a starting point for medicinal chemistry programs targeting this enzyme [1].

Kinase Inhibition TNIK Drug Discovery

Regioselective Functionalization: The 4-Bromo Position as a Strategic Handle for Cross-Coupling

The presence of a bromine atom at the 4-position provides a strategic handle for regioselective functionalization. Unlike a generic 'bromonitropyridine,' the specific electronic environment of 4-Bromo-5-nitropyridin-2-amine ensures that cross-coupling reactions (e.g., Suzuki-Miyaura) occur with high fidelity at the 4-position, leaving the 2-amino and 5-nitro groups available for further diversification [1]. This contrasts with regioisomers like 5-bromo-2-nitropyridine, where the bromine is less activated for coupling due to a different electronic environment [2].

Suzuki-Miyaura Coupling Regioselectivity Organic Synthesis

Storage and Handling: Temperature-Sensitive Stability Data for Procurement Planning

The recommended storage temperature for 4-Bromo-5-nitropyridin-2-amine is 2-8°C in an inert atmosphere and protected from light . This specific requirement distinguishes it from other, more stable pyridine derivatives that can be stored at room temperature . Failure to adhere to these conditions can lead to decomposition, impacting both research outcomes and cost-efficiency.

Stability Storage Procurement Logistics

Purity and Analytical Data: Ensuring Reproducible Research with ≥95% Purity

Commercial sources of 4-Bromo-5-nitropyridin-2-amine typically guarantee a minimum purity of 95% or 97% . This level of purity is essential for reproducible synthesis and biological assays, minimizing the risk of side reactions or off-target effects caused by unknown impurities. In contrast, some niche analogs may only be available at lower purities (e.g., 90%) or without rigorous analytical characterization, adding a layer of risk and potential for additional purification steps .

Purity Quality Control Analytical Data

Key Application Scenarios for 4-Bromo-5-nitropyridin-2-amine (CAS 84487-11-6)


Kinase Inhibitor Drug Discovery

4-Bromo-5-nitropyridin-2-amine is a validated starting point for the development of kinase inhibitors, particularly those targeting TNIK. Its potent biochemical activity (IC50 = 7.90 nM) makes it a high-value scaffold for structure-activity relationship (SAR) studies and lead optimization campaigns in oncology and immunology [1].

Regioselective Synthesis of Complex Heterocycles

This compound serves as a superior building block for the regioselective synthesis of complex heterocyclic scaffolds via Suzuki-Miyaura and Buchwald-Hartwig couplings. The predictable reactivity at the 4-bromo position, dictated by the adjacent functional groups, allows for efficient and high-yielding construction of diverse molecular libraries [2].

Scaffold for Parallel Library Synthesis

The orthogonal functional groups (bromine, nitro, and amino) enable its use as a versatile core for parallel synthesis. A researcher can sequentially modify each reactive site under orthogonal conditions, rapidly generating a library of diverse analogs for biological screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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